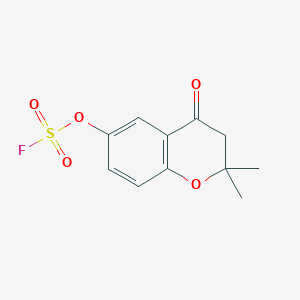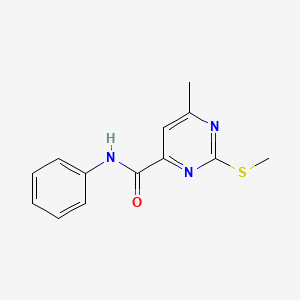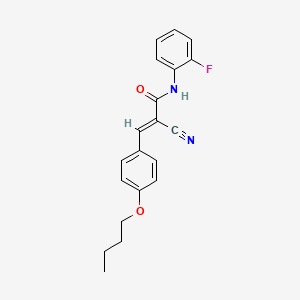
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of physiological effects.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which makes it a potential treatment for pulmonary hypertension. It has also been studied for its potential use in treating erectile dysfunction and heart failure. Additionally, this compound 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which makes it a potential treatment for a wide range of diseases.
Wirkmechanismus
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 activates soluble guanylate cyclase (sGC), which is an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. cGMP is a key signaling molecule that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to vasodilation, anti-inflammatory effects, and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, leading to vasodilation, anti-inflammatory effects, and other physiological effects. Additionally, this compound 41-2272 has been shown to have anti-fibrotic effects, which makes it a potential treatment for fibrotic diseases such as pulmonary fibrosis and liver fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yields, making it suitable for research applications. Additionally, this compound 41-2272 has a well-characterized mechanism of action, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation of this compound 41-2272 is that it has relatively low potency compared to other sGC activators, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272. One area of research is to study its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, heart failure, and fibrotic diseases. Another area of research is to develop more potent sGC activators that can be used in clinical settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound 41-2272 and its effects on various physiological processes.
Synthesemethoden
The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide 41-2272 involves the reaction of 2-cyano-N-(2-fluorophenyl)acetamide with 4-butoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargyl bromide to give the final product. The synthesis of this compound 41-2272 has been optimized to produce high yields and purity, making it suitable for research applications.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-2-3-12-25-17-10-8-15(9-11-17)13-16(14-22)20(24)23-19-7-5-4-6-18(19)21/h4-11,13H,2-3,12H2,1H3,(H,23,24)/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZVSMYACYBOE-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)
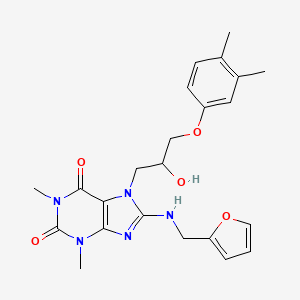
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
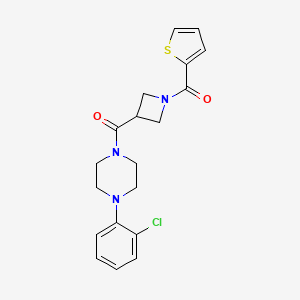
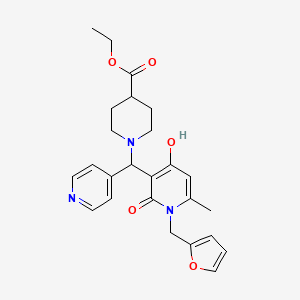
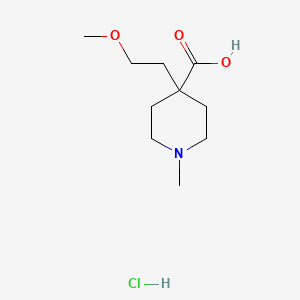
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)

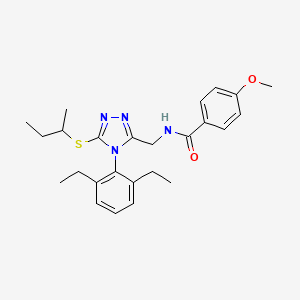
![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)
